LogP Differential vs. Unsubstituted Phenylsulfonyl Analog: A 0.66 Log Unit Increase in Lipophilicity for the 4-Chloro Compound
The target compound (4-chlorophenylsulfonyl) exhibits a calculated LogP of 3.79, which is 0.66 log units higher than that of the unsubstituted N-(phenylsulfonyl)phenylalanine (LogP 3.13) [1]. This difference corresponds to a ~4.6-fold increase in octanol–water partition coefficient, indicating substantially greater hydrophobicity. Among the five comparators, the 4‑chloro compound holds the second-highest LogP, exceeded only by the 4‑bromo analog (LogP 3.90) .
| Evidence Dimension | Octanol-Water Partition Coefficient (LogP, calculated) |
|---|---|
| Target Compound Data | LogP = 3.79 (4-chlorophenylsulfonyl) |
| Comparator Or Baseline | N-(Phenylsulfonyl)phenylalanine: LogP = 3.13; N-[(4-Methylphenyl)sulfonyl]phenylalanine: LogP = 3.44; N-[(3-Chlorophenyl)sulfonyl]phenylalanine: LogP = 3.78; N-[(4-Bromophenyl)sulfonyl]phenylalanine: LogP = 3.90 |
| Quantified Difference | ΔLogP = +0.66 vs. unsubstituted phenyl; ΔLogP = +0.35 vs. 4‑CH₃; ΔLogP = +0.01 vs. 3‑Cl; ΔLogP = –0.11 vs. 4‑Br |
| Conditions | Calculated LogP values sourced from ChemSrc/Molbase using consistent computational method; PSA constant at 91.85 Ų across all analogs. |
Why This Matters
A 0.66 LogP increase relative to the unsubstituted phenyl analog alters reversed‑phase HPLC retention time, predicted membrane permeability, and solubility profile—parameters that directly impact assay reproducibility and compound handling in early‑stage screening.
- [1] Molbase. Nα-Benzenesulfonyl-L-phenylalanine, CAS 40279-95-6. LogP 3.13250, PSA 91.85000, MW 305.349. View Source
